1-(6-Aminopyridin-2-yl)ethanol

Pain Research Ion Channel Pharmacology Voltage-Gated Sodium Channels

Researchers face assay irreproducibility due to positional isomer impurities in aminopyridine building blocks. 1-(6-Aminopyridin-2-yl)ethanol (CAS 146859-53-2) provides a validated, tractable scaffold with quantitative benchmarking data. - Nav1.7 IC₅₀: 4040 nM - ideal hit-to-lead starting point - PfG6PD IC₅₀: 9500 nM - enables SAR benchmarking - Solid, weighable form with orthogonal amino/hydroxy derivatization - 98% purity grade available for consistent synthetic workflows

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 146859-53-2
Cat. No. B122717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Aminopyridin-2-yl)ethanol
CAS146859-53-2
Synonyms2-Pyridinemethanol,6-amino-alpha-methyl-(9CI)
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC(C1=NC(=CC=C1)N)O
InChIInChI=1S/C7H10N2O/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3,(H2,8,9)
InChIKeyOXTSQYYVINKIRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Aminopyridin-2-yl)ethanol Properties & Availability


1-(6-Aminopyridin-2-yl)ethanol (CAS 146859-53-2), also designated as 2-Pyridinemethanol, 6-amino-α-methyl-, is a heterocyclic amino alcohol with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol. It consists of a pyridine ring substituted with an amino group at the 6-position and a 1-hydroxyethyl group at the 2-position. The compound is commercially available from research chemical suppliers at purity grades of 95% and 98% , and is offered as a solid for use as a synthetic building block in medicinal chemistry and chemical biology.

Heterocyclic amino alcohol building block
Available in multiple research-grade purities
Solid form for precise synthetic handling

1-(6-Aminopyridin-2-yl)ethanol Isomer Substitution Warning


Substituting 1-(6-aminopyridin-2-yl)ethanol with closely related aminopyridine derivatives or positional isomers is not scientifically valid due to fundamental differences in physicochemical properties, synthetic accessibility, and biological activity profiles. Even subtle structural variations, such as the presence and position of the hydroxyethyl group or the chain length of the substituent, result in divergent LogP values (impacting solubility and membrane permeability), distinct hydrogen-bonding capabilities, and altered target engagement. These differences can manifest as orders-of-magnitude changes in inhibitory potency against specific targets (e.g., ion channels or enzymes) and can critically affect the outcome of a synthetic route or a biological assay. Therefore, procurement decisions must be based on compound-specific, quantitative evidence rather than class-level assumptions.

Positional isomers may differ substantially in LogP, H-bonding, and permeability.
Chain-length analogs (e.g., methanol derivative) shift lipophilicity and molecular recognition.
Class-level assumptions can lead to orders-of-magnitude differences in target activity.

1-(6-Aminopyridin-2-yl)ethanol Key Differentiators


Nav1.7 Sodium Channel Inhibition

1-(6-Aminopyridin-2-yl)ethanol exhibits measurable, albeit modest, inhibitory activity against the human voltage-gated sodium channel Nav1.7, with an IC₅₀ of 4040 nM in an automated electrophysiology assay. [1] This places it in a distinct activity bracket compared to high-potency tool compounds (e.g., Pn3a peptide, IC₅₀ = 0.9 nM [2]) or optimized small molecules (e.g., Funapide, IC₅₀ = 54 nM [3]). Its micromolar potency suggests it is not a lead-like inhibitor but rather a minimally elaborated scaffold suitable for hit-to-lead optimization where the core aminopyridine motif is desired.

Nav1.7 Inhibition
Reported
IC₅₀ 4040 nM (vs Pn3a 0.9 nM, Funapide 54 nM)
PatchXpress assay, HEK293 cells
Minimally elaborated scaffold for hit-to-lead optimization.
Requires validation in target pain models.
Pain Research Ion Channel Pharmacology Voltage-Gated Sodium Channels

P. falciparum G6PD Enzyme Inhibition

The compound inhibits Plasmodium falciparum glucose-6-phosphate dehydrogenase (G6PD) with an IC₅₀ of 9500 nM (9.5 µM). [1] This provides a quantitative benchmark for this specific target, distinguishing it from aminopyridine derivatives that lack any reported activity against P. falciparum enzymes (e.g., (6-aminopyridin-2-yl)methanol, for which no such data is publicly available).

P. falciparum G6PD IC₅₀
Class-level
9500 nM (9.5 µM)
Resazurin/diaphorase-coupled assay
Defined starting point for antimalarial SAR.
Methanol analog lacks any reported activity.
Malaria Enzyme Inhibition Infectious Disease

Physicochemical Profile vs. Methanol Analog

The calculated partition coefficient (LogP) of 1-(6-aminopyridin-2-yl)ethanol is 0.78 , which is significantly higher than that of the methanol analog (6-aminopyridin-2-yl)methanol (LogP = 0.41 [1]). The ethanol derivative is therefore more lipophilic, which can influence membrane permeability and solubility. Additionally, the molecular weight is 138.17 g/mol , compared to 124.14 g/mol for the methanol analog, reflecting the additional methylene unit.

Lipophilicity vs Methanol Analog
Head-to-head
LogP 0.78 vs 0.41 (Δ +0.37)
Calculated values, method unspecified
Higher lipophilicity may influence membrane permeability.
Impacts formulation and assay behavior.
Medicinal Chemistry ADME Properties Lead Optimization

Regulatory and Hazard Profile: Aquatic Toxicity Classification Informs Handling and Disposal

1-(6-Aminopyridin-2-yl)ethanol is classified under the Globally Harmonized System (GHS) as Aquatic Chronic 1 (very toxic to aquatic life with long-lasting effects) and Eye Irritant 2 (causes serious eye irritation). This specific hazard profile differs from some other aminopyridine building blocks, which may carry different signal words or hazard categories, impacting shipping costs, storage requirements, and disposal procedures.

GHS Classification
Data to verify
Aquatic Chronic 1, Eye Irrit. 2
Signal Word: Warning
Influences shipping, storage, and disposal procedures.
Verify with supplier SDS for lot-specific classification.
Chemical Safety EHS Compliance Laboratory Procurement

1-(6-Aminopyridin-2-yl)ethanol Research Applications


Nav1.7 Hit-to-Lead Optimization for Pain

Procure 1-(6-aminopyridin-2-yl)ethanol for initial screening and hit-to-lead campaigns targeting Nav1.7 sodium channels. Its micromolar IC₅₀ (4040 nM [1]) makes it a suitable, tractable starting scaffold for medicinal chemistry optimization rather than a potent final compound. Use it to establish a baseline activity for a novel chemotype before pursuing more complex synthetic derivatives.

Antimalarial G6PD Target Profiling

Utilize this compound in enzyme inhibition assays to explore structure-activity relationships against P. falciparum glucose-6-phosphate dehydrogenase. The documented IC₅₀ of 9500 nM [2] provides a concrete data point for benchmarking new analogs and validating target engagement in early-stage antimalarial programs.

Building Block for Heterocyclic Synthesis

Employ 1-(6-aminopyridin-2-yl)ethanol as a versatile intermediate in the synthesis of more elaborate heterocyclic scaffolds. Its dual functionality (amino and hydroxyl groups) allows for orthogonal derivatization, and its solid physical form facilitates accurate weighing and handling in both academic and industrial synthesis labs.

Application
Selection Property
Validation Focus
Nav1.7 hit-to-lead optimization
Aminopyridine scaffold tractability
Baseline Nav1.7 activity confirmation
Antimalarial G6PD target profiling
Reported P. falciparum G6PD inhibition
Enzyme inhibition SAR benchmarking
Heterocyclic synthesis intermediate
Dual amino/hydroxyl functionality
Orthogonal derivatization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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